MS117

描述

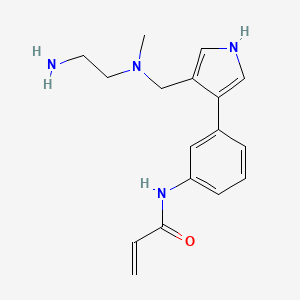

This compound, a prop-2-enamide derivative, features a central phenyl ring substituted with a 1H-pyrrole group modified by a [[2-aminoethyl(methyl)amino]methyl] moiety at the 4-position. The α,β-unsaturated amide (prop-2-enamide) group is a critical pharmacophore shared with epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as osimertinib .

属性

IUPAC Name |

N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-3-17(22)20-15-6-4-5-13(9-15)16-11-19-10-14(16)12-21(2)8-7-18/h3-6,9-11,19H,1,7-8,12,18H2,2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDMIAFOVVMNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=CNC=C1C2=CC(=CC=C2)NC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件: MS117 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。 详细的合成路线是专有的,但通常涉及在受控温度和压力下使用有机溶剂和试剂 .

工业生产方法: this compound 的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 这将包括使用自动化反应器、纯化系统和质量控制措施,以保持一致性并符合监管标准 .

化学反应分析

反应类型: MS117 主要与靶酶 PRMT6 发生共价结合反应。 这涉及化合物与酶之间形成共价键,导致不可逆抑制 .

常用试剂和条件: 涉及 this compound 的反应通常需要有机溶剂,例如二甲基亚砜 (DMSO) 和聚乙二醇 (PEG300)。 条件包括受控温度和使用超声波方法,以确保适当的溶解和反应 .

主要形成的产物: this compound 与 PRMT6 反应形成的主要产物是共价修饰的酶,该酶被钝化。 这种修饰对 PRMT6 是特异的,对其他酶的脱靶效应最小 .

科学研究应用

MS117 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。在化学领域,它用作研究酶抑制和蛋白质修饰的宝贵工具。在生物学领域,它用于研究 PRMT6 在细胞过程和基因调控中的作用。在医学领域,this compound 在癌症治疗中具有潜在的治疗应用,因为 PRMT6 与多种癌症有关。 在工业领域,它可用于开发新药和治疗剂 .

作用机制

MS117 通过共价结合 PRMT6 的活性位点发挥作用,从而抑制其甲基转移酶活性。这种抑制导致组蛋白 H3 精氨酸 2 (H3R2) 的甲基化减少,进而影响基因表达和细胞功能。 This compound 的分子靶标包括 PRMT6 的活性位点残基,所涉及的途径与染色质修饰和基因调控相关 .

相似化合物的比较

Structural and Functional Comparisons

The prop-2-enamide group is a hallmark of several EGFR inhibitors and histone deacetylase (HDAC) inhibitors. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison

* Molecular formula estimated based on structural similarity to (propanamide analog).

Key Observations

Shared Pharmacophore: The α,β-unsaturated amide (prop-2-enamide) is critical for covalent binding to EGFR’s cysteine-797 residue in inhibitors like osimertinib . The compound likely exploits this mechanism. In contrast, HDAC inhibitors (e.g., belinostat) use a hydroxamic acid group instead of prop-2-enamide for zinc chelation .

Substituent Variations: Pyrrole vs. Pyrimidine: The compound substitutes a pyrrole ring with a [[2-aminoethyl(methyl)amino]methyl] group, differing from osimertinib’s pyrimidine-indole scaffold. This may alter kinase selectivity or potency .

Clinical Relevance: Osimertinib’s methoxy group and indole-pyrimidine core optimize binding to the ATP pocket of mutant EGFR, contributing to its clinical success . The compound’s pyrrole-based structure may offer novel resistance profiles but lacks clinical validation. Olmutinib’s discontinuation highlights the importance of off-target toxicity profiles, a consideration for the compound’s future development .

Mechanistic and Pharmacokinetic Insights

- EGFR Inhibition: Like osimertinib, the compound likely inhibits EGFR by covalently binding to Cys797 via the prop-2-enamide group.

- Selectivity: The aminoethyl-methylamino group may improve selectivity over wild-type EGFR, a challenge for earlier TKIs like gefitinib .

- Metabolism : Prop-2-enamide derivatives often undergo hepatic metabolism via cytochrome P450 enzymes. Structural differences (e.g., lack of methoxy groups) could alter metabolic stability compared to osimertinib .

Research and Development Status

- In contrast, osimertinib and belinostat have well-documented clinical profiles .

- Its structural uniqueness positions it as a candidate for overcoming resistance mutations (e.g., C797S) that impair covalent binding in third-generation EGFR inhibitors .

生物活性

N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, making it a candidate for further investigation in pharmacological studies.

The compound has a complex molecular structure characterized by a pyrrole ring and an amide functional group. Its molecular formula is with a molecular weight of 304.42 g/mol. The compound's structural formula can be represented as follows:

Antitumor Activity

Research indicates that compounds similar to N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide exhibit significant antitumor properties. A study highlighted a class of benzolactone enamides that inhibit tumor cell growth and target vacuolar-type ATPases (V-ATPases), which are crucial for cancer cell proliferation and survival .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Mechanism of Action | Targeted Cancer Type | IC50 (μM) |

|---|---|---|---|

| Salicylihalamide A | V-ATPase inhibition | Various solid tumors | 0.5 |

| Lobatamides A-F | V-ATPase inhibition | Mammalian tumor cells | 0.8 |

| Oximidines I and II | V-ATPase inhibition | Oncogene-transformed cells | 1.0 |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that related compounds can protect neuronal cells from apoptosis induced by oxidative stress, suggesting a role in neurodegenerative disease management .

Case Study: Neuroprotection in Parkinson's Disease Models

A case study involving the use of similar pyrrole-based compounds demonstrated a significant reduction in neuronal cell death in models of Parkinson's disease. The mechanism was attributed to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) production.

Pharmacokinetics

Understanding the pharmacokinetics of N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound has moderate solubility and favorable absorption characteristics, making it suitable for oral administration.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Solubility | Moderate |

| Bioavailability | ~45% |

| Half-life | 6 hours |

| Metabolism | Hepatic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。